3-Hydroxyhexadecanoic acid

説明

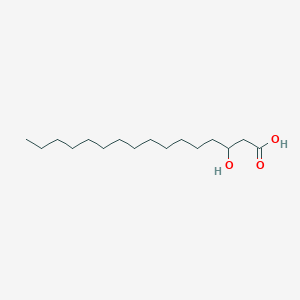

3-Hydroxyhexadecanoic acid (C₁₆H₃₂O₃), also known as β-hydroxypalmitic acid, is a saturated hydroxy fatty acid with a hydroxyl group at the third carbon of a 16-carbon chain. It is a white crystalline solid with a melting point of 80–81°C and optical activity, as evidenced by its specific rotation ([α]D²⁰ = −13.00° in chloroform) for the (R)-enantiomer . It is synthesized via enantioselective organocatalysis, yielding 39% under optimized conditions , or through hydrolysis of precursor compounds in tetrahydrofuran (THF) .

This compound is a structural component of bacterial lipopolysaccharides (LPS), particularly in Helicobacter pylori and Bordetella pertussis, where it contributes to lipid A architecture . It also occurs in natural esters, such as Rhazyin A (α-amyrin 3-hexadecanoate) and procrim A, demonstrating its role in triterpene biochemistry .

特性

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

3-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the enzymatic transesterification of polyhydroxyalkanoates (PHA) using lipase as a catalyst. The optimal conditions for this process include an enzyme loading of 0.50 g per 3.0 g of substrate, a methanol/PHA ratio of 3:1 (%v/w), 0.50 wt% of water based on PHA weight, a stirring speed of 150 rpm, a reaction temperature of 45°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of this compound often involves the acid-catalyzed esterification method. Sulfuric acid is commonly used as a catalyst, with the reaction typically conducted at a temperature of 65°C. This method is widely used due to its efficiency and high yield .

化学反応の分析

Types of Reactions

3-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 3-oxohexadecanoic acid.

Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 3-Oxohexadecanoic acid.

Reduction: Hexadecanoic acid.

Substitution: Halogenated derivatives of hexadecanoic acid.

科学的研究の応用

Metabolic Pathways and Clinical Relevance

3-Hydroxyhexadecanoic acid is primarily synthesized in the liver and adipose tissues and plays a role in fatty acid biosynthesis. It is produced from 3-oxo-tetradecanoic acid through the action of fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase . The accumulation of this compound is notably associated with metabolic disorders linked to mitochondrial dysfunction, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium/short-chain acyl-CoA dehydrogenase (M/SCHAD) deficiency .

Table 1: Clinical Implications of this compound

Analytical Methods for Detection

The detection and quantification of this compound are critical for diagnosing metabolic disorders. A stable isotope dilution gas chromatography-mass spectrometry (GC-MS) assay has been developed to measure various chain lengths of 3-hydroxy fatty acids, including hexadecanoic acid . This method allows for precise quantification, which is essential for understanding the physiological and pathological states associated with its accumulation.

Table 2: GC-MS Assay Parameters

| Parameter | Value |

|---|---|

| Chain Lengths | C6 to C18 |

| Sensitivity | CV: 1.0–10.5% at 30 μmol/L |

| Reference Intervals | Established for controls |

Role in Lipid Research

In lipid science, this compound serves as a model compound for studying lipid metabolism and fatty acid oxidation pathways. Research has demonstrated that incomplete fatty acid oxidation can lead to the accumulation of 3-hydroxy fatty acids in various conditions, including starvation and certain metabolic disorders . This accumulation can provide insights into the underlying mechanisms of these diseases.

Case Study: Fatty Acid Oxidation Defects

A study investigating the effects of rotenone on rat liver mitochondria showed that treatment increased the production of 3-hydroxy fatty acids, indicating a potential link between mitochondrial function and fatty acid metabolism . This finding underscores the importance of this compound as a biomarker for assessing mitochondrial health.

Potential Therapeutic Applications

Emerging research suggests that manipulating levels of this compound could have therapeutic implications in treating metabolic disorders. For instance, its role in inhibiting mycobacterial fatty acid biosynthesis has been explored, indicating potential applications in antimicrobial therapies . Furthermore, its unique properties may offer avenues for developing novel lipid-based therapeutics.

Table 3: Therapeutic Potential

作用機序

3-Hydroxyhexadecanoic acid exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the regulation of lipid metabolism and the formation of lipid A molecules in bacterial endotoxins. It acts as an uncoupler of oxidative phosphorylation in heart mitochondria, affecting energy production and metabolic processes .

類似化合物との比較

3-Hydroxyoctadecanoic Acid (C₁₈)

- Co-occurs with this compound in H. pylori LPS .

- Longer chain enhances lipid A rigidity, impacting Toll-like receptor (TLR) signaling .

Enantiomeric Specificity

- (R)-3-Hydroxyhexadecanoic acid: Predominant enantiomer in bacterial systems; exhibits [α]D²⁰ = −13.00° .

- (S)-Enantiomer : Rare in nature; synthetic routes achieve 89% enantiomeric excess .

- DL-β-Hydroxypalmitic acid : Racemic mixture used in studies of lipid A analogs .

Research Findings and Key Data

- Microbial Biosynthesis: Rhodotorula strains produce this compound intracellularly via cytochrome P450 monooxygenases .

- Analytical Challenges : 3-hydroxy fatty acids in mammalian samples require sensitive LC-HRMS for quantification due to low abundance .

- Structural Impact on TLR4: LPS containing this compound from H. bizzozeronii exhibits weaker TLR2 activation compared to sialylated variants .

生物活性

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a long-chain fatty acid that has garnered attention for its diverse biological activities. This compound plays a significant role in various physiological processes and exhibits potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including its antifungal properties, metabolic roles, and effects on cellular functions.

Chemical Structure and Properties

This compound has the chemical formula C16H32O3. It is classified as a hydroxy fatty acid, which means it contains a hydroxyl group (-OH) attached to the carbon chain. This structural feature contributes to its unique biological properties, differentiating it from other fatty acids.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. A study conducted on various strains of molds and yeasts revealed that racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against different fungal species. Yeasts were found to be more sensitive than filamentous fungi, with Penicillium roqueforti being particularly susceptible .

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids

| Fungal Species | MIC (μg/ml) |

|---|---|

| Candida albicans | 10-25 |

| Aspergillus fumigatus | 25-100 |

| Penicillium roqueforti | 5-50 |

This antifungal activity is believed to arise from the compound's ability to disrupt fungal cell membranes and inhibit growth by interfering with essential cellular processes.

Metabolic Role

In humans, this compound serves as an intermediate in fatty acid biosynthesis. It is synthesized in the liver and adipose tissue through the action of fatty acid synthase and is further processed by enzymes such as 3-oxoacyl-[acyl-carrier-protein] reductase. This metabolic pathway highlights its significance in lipid metabolism and energy homeostasis .

Antioxidant Properties

Emerging studies suggest that this compound possesses antioxidant properties. It has been shown to mitigate oxidative stress in cellular models, potentially protecting cells from damage caused by reactive oxygen species (ROS). This effect may be particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This property may have implications for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- Antifungal Study : A study published in the Journal of Applied Microbiology demonstrated the efficacy of this compound against several pathogenic fungi, emphasizing its potential as a natural preservative in food products .

- Metabolic Research : Investigations into lipid metabolism have revealed that alterations in the levels of hydroxy fatty acids, including this compound, are associated with metabolic disorders such as obesity and insulin resistance .

- Cellular Protection : In vitro studies have shown that treatment with this compound can enhance cell viability under oxidative stress conditions, suggesting its potential role as a protective agent in therapeutic applications .

Q & A

Q. What are the optimal methods for synthesizing 3-hydroxyhexadecanoic acid in laboratory settings?

this compound can be synthesized via chemical or microbial pathways. For chemical synthesis, β-hydroxylation of palmitic acid derivatives is commonly employed, often using catalysts like organocatalysts or enzymes to introduce the hydroxyl group at the C3 position . A practical protocol involves saponification of methyl esters under alkaline conditions, followed by purification via column chromatography. Ensure stoichiometric control to minimize side products . For microbial production, Rhodotorula strains have been shown to hydroxylate fatty acids intracellularly via cytochrome P450 monooxygenases .

Q. How should researchers address solubility challenges for this compound in experimental setups?

The compound is sparingly soluble in aqueous solutions. For in vitro studies, dissolve in dimethyl sulfoxide (DMSO) at 10–50 mM stock concentrations. If precipitation occurs, alternate solvents like ethanol or dimethylformamide (DMF) can be used . For in vivo applications (e.g., oral administration in animal models), prepare emulsions using 5% Tween-80 or carboxymethyl cellulose (CMC) suspensions . Note that prolonged storage in solvents at 20°C reduces stability; aliquot and store at -80°C for long-term use .

Q. What are the best practices for quantifying this compound in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are recommended for precise quantification. Derivatize samples using BSTFA (+1% TMCS) to enhance volatility for GC-MS . For lipid extracts from bacterial membranes, use mild hydrazinolysis to preserve 3-hydroxy fatty acid integrity, as harsh acidic conditions (e.g., H2SO4) degrade hydroxy acids by ~50% . Internal standards like deuterated this compound improve accuracy .

Advanced Research Questions

Q. How does this compound contribute to bacterial membrane structure and virulence?

In Helicobacter and Burkholderia species, this compound is a key component of lipopolysaccharides (LPS) in the outer membrane. It stabilizes lipid A domains, modulates host immune responses, and enhances bacterial persistence in hostile environments (e.g., gastric mucosa) . Structural studies using nuclear magnetic resonance (NMR) and MALDI-TOF MS reveal that its acyl chain length and hydroxylation pattern influence LPS phosphorylation, which correlates with reduced proinflammatory activity in H. pylori .

Q. What methodologies enable enantioselective synthesis of (R)- and (S)-3-hydroxyhexadecanoic acid for functional studies?

Enantiopure synthesis is critical for probing stereospecific biological effects. Organocatalytic approaches using L-proline derivatives achieve >90% enantiomeric excess (ee) for the (R)-enantiomer . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) separates racemic mixtures . Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements. The (S)-enantiomer has shown unique signaling roles in Ralstonia solanacearum virulence factor regulation .

Q. What analytical challenges arise in distinguishing this compound from related hydroxy fatty acids?

Co-elution with structurally similar compounds (e.g., 2-hydroxyhexadecanoic acid) is common in chromatographic assays. Optimize separation using polar columns (e.g., DB-WAX for GC) or reverse-phase LC with C18 columns and acetonitrile/water gradients . Tandem MS with multiple reaction monitoring (MRM) enhances specificity—target fragment ions at m/z 201 (characteristic of β-hydroxylation) . For bacterial lipidomics, combine mild hydrolysis (to preserve hydroxy acids) with high-resolution MS to resolve isobaric species .

Data Contradictions and Recommendations

- Storage Stability : reports 3-year stability at -20°C, while suggests 12 months under desiccating conditions. To reconcile, aliquot samples and avoid freeze-thaw cycles .

- Extraction Artifacts : Hydroxy acid quantification varies with extraction protocols. For Agrobacterium tumefaciens, acetyl chloride/methanol yields 2× higher this compound recovery than H2SO4/methanol . Validate methods against certified reference materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。